(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid
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Overview
Description
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a hydroxyphenyl group (-C6H4OH) attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting biochemical reactions and cellular processes. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid can be compared with other similar compounds, such as:
2-Amino-2-phenylacetic acid: Lacks the hydroxy group, leading to different chemical properties and reactivity.
2-Hydroxyphenylacetic acid: Lacks the amino group, affecting its biological activity and applications.
2-Amino-3-(2-hydroxyphenyl)propanoic acid: Contains an additional carbon atom, resulting in different structural and functional characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-2-amino-2-(2-hydroxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDYFNYBHXPTJG-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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